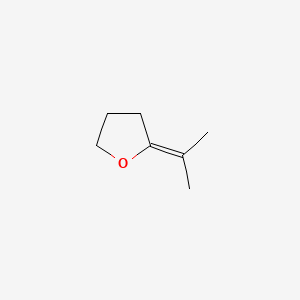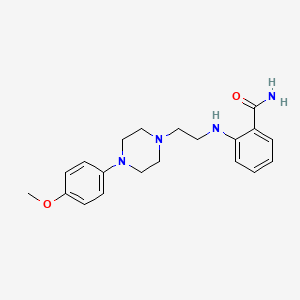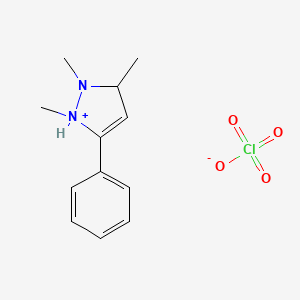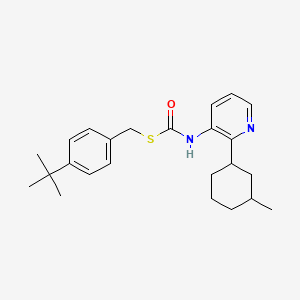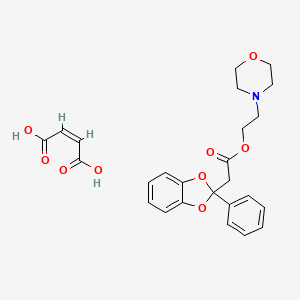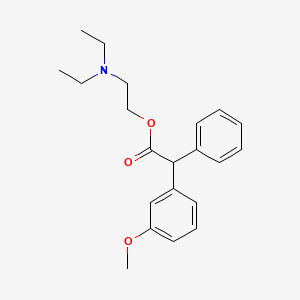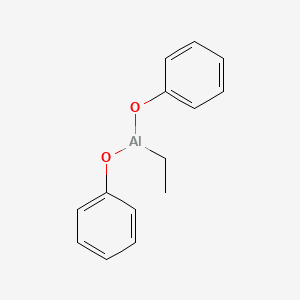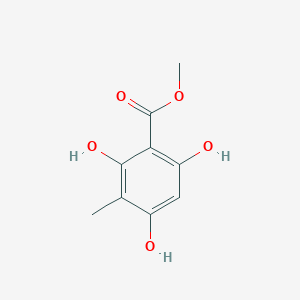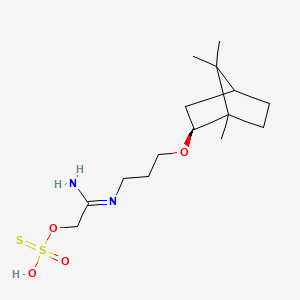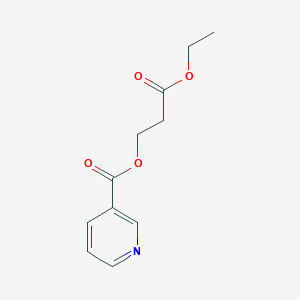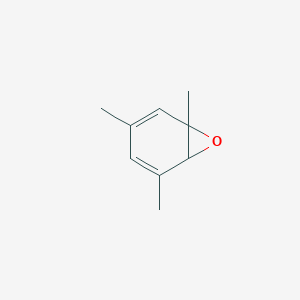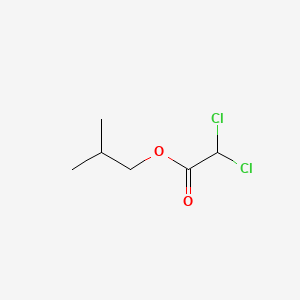
Isobutyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl dichloroacetate is an organic compound with the chemical formula C6H10Cl2O2 It is an ester derived from dichloroacetic acid and isobutyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dichloroacetic acid and isobutyl alcohol.
Reduction: The compound can be reduced to form isobutyl acetate and other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Dichloroacetic acid and isobutyl alcohol.
Reduction: Isobutyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to dichloroacetate, which has shown anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of isobutyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. Similar to dichloroacetate, it may inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in altered cellular metabolism, particularly affecting the glycolytic pathway and promoting oxidative phosphorylation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroacetic acid: The parent compound, known for its anticancer properties.
Isobutyl acetate: A structurally similar ester with different chemical properties.
Chloroacetic acid: Another halogenated acetic acid with distinct reactivity.
Uniqueness
Isobutyl dichloroacetate is unique due to its combination of the dichloroacetate moiety with the isobutyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
37079-08-6 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
2-methylpropyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-4(2)3-10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
Clave InChI |
XLKJPQKUATYFQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



